molecular formula C25H20N6O3 B2858570 2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate CAS No. 294889-55-7

2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate

Cat. No.: B2858570
CAS No.: 294889-55-7
M. Wt: 452.474
InChI Key: CHZSCDSYYRLFEY-UHFFFAOYSA-N
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Description

2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor with hydrazine and an oxidizing agent under controlled conditions.

    Coupling with benzoic acid derivative: The final step involves coupling the intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[(3,4-Dimethylphenyl)amino]-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL}amino)phenyl benzoate is unique due to its combination of multiple aromatic and heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

[2-[[6-(3,4-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3/c1-15-12-13-18(14-16(15)2)26-21-22(29-24-23(28-21)30-34-31-24)27-19-10-6-7-11-20(19)33-25(32)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,26,28,30)(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZSCDSYYRLFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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